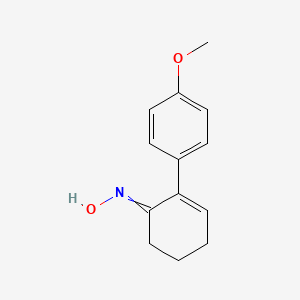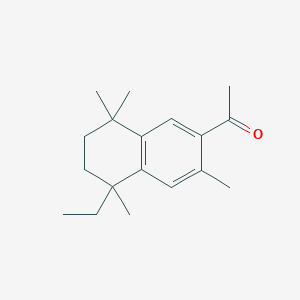
2-Chloro-1-methyl-5-nitro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-methyl-5-nitro-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position on the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the nitration of 2-chloro-1-methylpyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the chlorination of 1-methyl-5-nitropyrrole using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is often heated to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration or chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-1-methyl-5-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid, controlled temperature.
Chlorination: Thionyl chloride, phosphorus pentachloride, inert solvents, heating.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Reduction: 2-Chloro-1-methyl-5-aminopyrrole.
Oxidation: 2-Chloro-1-carboxyl-5-nitropyrrole.
科学研究应用
2-Chloro-1-methyl-5-nitro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-1-methyl-5-nitro-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
1-Methyl-5-nitro-1H-pyrrole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Chloro-1H-pyrrole: Lacks the nitro and methyl groups, resulting in different chemical properties and applications.
1-Methyl-1H-pyrrole: Lacks both the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-1-methyl-5-nitro-1H-pyrrole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the chlorine atom, allows for a diverse range of chemical transformations and biological activities.
属性
CAS 编号 |
91606-35-8 |
|---|---|
分子式 |
C5H5ClN2O2 |
分子量 |
160.56 g/mol |
IUPAC 名称 |
2-chloro-1-methyl-5-nitropyrrole |
InChI |
InChI=1S/C5H5ClN2O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,1H3 |
InChI 键 |
WCGCXYQRZYUNDA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)





![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)

![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
